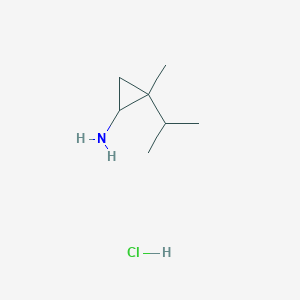

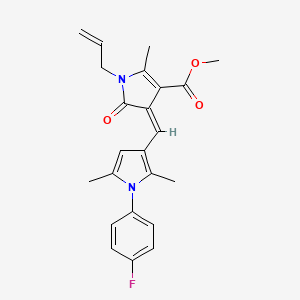

2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various cyclopropane derivatives and their synthesis, which can provide insights into the compound of interest. Cyclopropane derivatives are known for their strain and unique reactivity due to the three-membered ring structure, which can be exploited in synthetic organic chemistry for the construction of complex molecules .

Synthesis Analysis

The synthesis of cyclopropane derivatives can involve various strategies, including annulation reactions and the use of sulfonium salts as synthons. For instance, a base-promoted sequential [4 + 2]- and [1 + 2]-annulation of 2-hydroxychalcones with prop-2-ynylsulfonium salts has been developed to yield methylene cyclopropane-fused dihydroquinolines or chromenes . Similarly, the use of 2-chloro-2-cyclopropylidenacetate in reactions with bidentate nucleophiles under phase transfer catalysis has been shown to construct spirocyclopropane anellated heterocycles .

Molecular Structure Analysis

Cyclopropane derivatives exhibit a high degree of strain due to the small ring size, which significantly influences their molecular structure and reactivity. The presence of substituents on the cyclopropane ring, such as methyl or isopropyl groups, can further affect the molecular conformation and the electronic distribution within the molecule .

Chemical Reactions Analysis

Cyclopropane derivatives participate in a variety of chemical reactions, leveraging their strained ring system. For example, the reactivity of methyl (1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate with ylids in Wittig olefination has been explored to synthesize cyclopropyl amino acids . Additionally, the photochemistry of 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene has been studied, revealing the formation of dimethylvinylidene upon photolysis and the possibility of trapping the resulting carbene with cyclohexene .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their three-membered ring structure and the substituents attached to it. For example, the (1-methyl)cyclopropyl carbamate (MPoc) group has been introduced as a new protecting group for amines, which is resistant to various chemical conditions and can be cleaved under specific conditions . The synthesis of 2(2-tetrahydropyranylthio) methyl cyclopropyl amines and their potential as free radical scavengers also highlight the diverse chemical properties of these compounds .

Safety and Hazards

The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

2-methyl-2-propan-2-ylcyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-5(2)7(3)4-6(7)8;/h5-6H,4,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRPTVSOMPIHDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC1N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)

![2-Chloro-N-[(4-thiophen-2-ylphenyl)methyl]acetamide](/img/structure/B3019593.png)

![4-Methoxy-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B3019595.png)

![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B3019603.png)

![2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B3019604.png)